N-(3-Bromophenyl)phthalimide
Overview
Description
“N-(3-Bromophenyl)phthalimide” is a chemical compound with the molecular formula C14H8BrNO2 . It is used in the synthesis of several organic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phthalimide core with a bromophenyl group attached . The phthalimide core is a cyclic imide, which is a type of organic compound that contains a carbonyl group (C=O) flanked by two amine groups (N-H) on a cyclic structure .Chemical Reactions Analysis
Phthalimides, including “this compound”, can engage in various chemical reactions. They have been used as cross-linking reagents and have been involved in the synthesis of biologically important N4, N9-disubstituted 4,9-diaminoacridine derivatives .Physical and Chemical Properties Analysis
“this compound” is a white to light yellow to light orange powder . Its melting point ranges from 72 to 75 degrees Celsius .Scientific Research Applications
Hypolipidemic and Anti-inflammatory Activities
N-(3-Bromophenyl)phthalimide and similar N-substituted cyclic imides have been explored for their potential as hypolipidemic agents. These compounds, including N-phenylphthalimide and other derivatives, have shown abilities in reducing plasma cholesterol and triglyceride levels. Some have also demonstrated acute anti-inflammatory effects, comparable to ibuprofen and aspirin, in animal models. Their capability to increase HDL-cholesterol levels while reducing cholesterol, triglyceride levels, and carrageenan-induced edema suggests a promise for future development as hypolipidemic and anti-inflammatory agents (Assis et al., 2014).
Solvation Dynamics in Protein and Microemulsions
This compound, particularly its derivative 4-(N-bromoacetylamino)-phthalimide, has been utilized as a solvation probe in the study of proteins and microemulsions. This compound offers distinct photophysical properties compared to the parent compound, aiding in understanding the solvation dynamics around proteins and in microemulsions. Its application in these fields contributes significantly to the understanding of molecular interactions and dynamics (Mandal et al., 2002).
Alkaline Hydrolysis Mechanisms
Research on N-substituted phthalimides, including derivatives like this compound, has provided insights into the kinetics and mechanisms of their alkaline hydrolysis. These studies are crucial for understanding the chemical behavior of these compounds under various pH conditions, which is important in the synthesis and stability analysis of phthalimide derivatives (Khan, 1987).
Application in Organic Synthesis
This compound derivatives, like N-(trifluoromethylthio)phthalimide, are used in organic synthesis, especially in reactions involving boronic acids and alkynes. These compounds serve as electrophilic sources in various synthetic procedures, contributing to the development of biologically active molecules. Their utility in synthesizing CF3 S-containing molecules underlines their importance in pharmaceutical and agrochemical research (Pluta et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
N-(3-Bromophenyl)phthalimide is a derivative of phthalimide, which has been shown to have hypolipidemic and anti-inflammatory activities
Mode of Action
It is known that phthalimide derivatives can reduce plasma cholesterol and triglyceride levels . This suggests that this compound may interact with its targets to modulate lipid metabolism, leading to decreased levels of cholesterol and triglycerides.
Biochemical Pathways
The reduction in cholesterol and triglyceride levels suggests that this compound may affect the synthesis or breakdown of these lipids .
Result of Action
This compound has been shown to reduce plasma cholesterol and triglyceride levels . This suggests that the compound’s action results in a decrease in these lipids, which could have beneficial effects in conditions such as hyperlipidemia and cardiovascular disease.
Properties
IUPAC Name |
2-(3-bromophenyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVJGKRXJINAFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101257116 | |
Record name | 2-(3-Bromophenyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101257116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19357-22-3 | |
Record name | 2-(3-Bromophenyl)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19357-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromophenyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101257116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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